Ammonium, (2-mercaptoethyl)dimethylphenyl-, ethyl sulfate, S-ester with O,O-diethyl phosphorothioate

説明

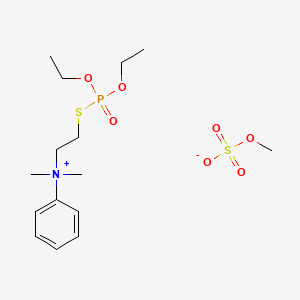

Ammonium, (2-mercaptoethyl)dimethylphenyl-, ethyl sulfate, S-ester with O,O-diethyl phosphorothioate is a synthetic organophosphorus compound characterized by:

- A phosphorothioate backbone (O,O-diethyl phosphorothioate) with an ethyl sulfate S-ester linkage.

- Molecular formula: Not explicitly provided, but structurally analogous compounds (e.g., CAS 56217-67-5) have formulas like C8H21NO2PS .

特性

CAS番号 |

4532-85-8 |

|---|---|

分子式 |

C15H28NO7PS2 |

分子量 |

429.5 g/mol |

IUPAC名 |

2-diethoxyphosphorylsulfanylethyl-dimethyl-phenylazanium;methyl sulfate |

InChI |

InChI=1S/C14H25NO3PS.CH4O4S/c1-5-17-19(16,18-6-2)20-13-12-15(3,4)14-10-8-7-9-11-14;1-5-6(2,3)4/h7-11H,5-6,12-13H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |

InChIキー |

FTGGMOGGNHQENR-UHFFFAOYSA-M |

正規SMILES |

CCOP(=O)(OCC)SCC[N+](C)(C)C1=CC=CC=C1.COS(=O)(=O)[O-] |

製品の起源 |

United States |

準備方法

Synthesis of the Aminoalkylthiol Intermediate

- Starting Material: N,N-dimethylphenylamine or a related tertiary amine.

- Functionalization: Introduction of a 2-mercaptoethyl group onto the nitrogen atom, typically via nucleophilic substitution or thiolation reactions.

- This step yields the ammonium salt precursor containing the 2-mercaptoethyl substituent.

Preparation of O,O-Diethyl Phosphorothioate

- The phosphorothioate moiety is prepared by reacting diethyl phosphorochloridothioate with ethanol or by other standard organophosphorus synthesis routes.

- This reagent acts as the electrophile for esterification.

Formation of the S-Ester Linkage

- The thiol group on the aminoalkylthiol intermediate reacts with the O,O-diethyl phosphorothioate to form the S-ester bond.

- This step is typically carried out under mild conditions to avoid side reactions, often in the presence of a base or catalyst to facilitate nucleophilic attack by the thiol sulfur on the phosphorus center.

Salt Formation with Ethyl Sulfate

- The ammonium moiety is converted into its ethyl sulfate salt form by treating with ethyl sulfate or related alkyl sulfate reagents.

- This step stabilizes the compound and improves its solubility and handling properties.

Reaction Conditions and Optimization

- Solvents: Commonly used solvents include aprotic solvents such as dichloromethane or acetonitrile to dissolve both organic and organophosphorus reagents.

- Temperature: Reactions are typically performed at ambient to slightly elevated temperatures (20–60 °C) to optimize reaction rate while minimizing decomposition.

- Catalysts/Additives: Bases such as triethylamine or pyridine may be used to neutralize generated acids and drive the esterification forward.

- Purification: The final product is purified by crystallization or chromatography to remove unreacted starting materials and by-products.

Data Table Summarizing Preparation Parameters

| Step | Reagents/Materials | Conditions | Outcome |

|---|---|---|---|

| 1. Aminoalkylthiol synthesis | N,N-dimethylphenylamine, 2-bromoethanethiol | Solvent: ethanol; Temp: 25–50°C | Aminoalkylthiol intermediate |

| 2. Phosphorothioate prep | Diethyl phosphorochloridothioate, ethanol | Solvent: DCM; Temp: 0–25°C | O,O-diethyl phosphorothioate |

| 3. S-ester formation | Aminoalkylthiol intermediate, phosphorothioate | Solvent: acetonitrile; Temp: 25–40°C; Base: triethylamine | S-ester formation |

| 4. Salt formation | S-ester compound, ethyl sulfate | Solvent: methanol; Temp: 20–30°C | Ammonium ethyl sulfate salt |

| Purification | Crystallization or chromatography | Ambient | Pure final compound |

Recommendations for Further Research

- Experimental optimization focusing on reaction kinetics and yield improvement.

- Exploration of alternative protecting groups or thiol precursors to improve selectivity.

- Detailed characterization of intermediates by NMR, IR, and mass spectrometry to confirm structure.

- Investigation of scalable synthesis routes for industrial production.

化学反応の分析

Types of Reactions

Ammonium, (2-mercaptoethyl)dimethylphenyl-, ethyl sulfate, S-ester with O,O-diethyl phosphorothioate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or phosphine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl sulfate or phosphorothioate groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and phosphine derivatives, depending on the specific reaction conditions and reagents used.

科学的研究の応用

Nucleic Acid Chemistry

Phosphorothioate modifications are crucial in the development of oligonucleotides that exhibit enhanced stability and binding affinity to target nucleic acids. The incorporation of sulfur in place of oxygen in the phosphate backbone of oligonucleotides is a common strategy to improve their resistance to nuclease degradation.

Key Studies :

- Research has shown that phosphorothioate oligonucleotides can effectively serve as substrates for enzymes such as E. coli RNase H, facilitating studies on RNA processing and degradation mechanisms .

- The synthesis of oligodeoxynucleotides containing phosphorothioate linkages has been documented, showcasing their utility in probing structural and mechanistic aspects of nucleic acid biochemistry .

Therapeutic Applications

The compound's derivatives have potential therapeutic applications, particularly in gene silencing technologies like antisense oligonucleotides and small interfering RNAs (siRNAs). Phosphorothioate modifications enhance the pharmacokinetic properties of these molecules.

Case Study :

- A study demonstrated the effectiveness of phosphorothioate-modified oligonucleotides in inhibiting gene expression in various cellular models, highlighting their potential for therapeutic use against genetic disorders .

Analytical Chemistry

Phosphorothioate compounds are utilized in various analytical techniques for studying nucleic acid interactions, including:

- NMR Spectroscopy : Used to investigate the conformational properties of modified oligonucleotides.

- Mass Spectrometry : Employed for the characterization of synthesized oligonucleotide products and their modifications .

Data Tables

作用機序

The mechanism of action of Ammonium, (2-mercaptoethyl)dimethylphenyl-, ethyl sulfate, S-ester with O,O-diethyl phosphorothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure through covalent interactions. This inhibition can lead to various biological effects, depending on the enzyme or pathway targeted.

類似化合物との比較

Comparative Data Table

Research Findings and Implications

- Toxicity Profile: The target compound’s high toxicity aligns with other organophosphates but may differ in metabolic pathways due to its ammonium group .

- Environmental Impact : Phosphorothioates like Demeton persist longer in soil, whereas the target’s ammonium group might enhance biodegradability .

- Regulatory Trends: Increasing restrictions on organophosphates (e.g., Demeton banned) suggest the target compound could face scrutiny if commercialized .

生物活性

The compound Ammonium, (2-mercaptoethyl)dimethylphenyl-, ethyl sulfate, S-ester with O,O-diethyl phosphorothioate is a complex synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on diverse research findings, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound consists of a phosphorothioate moiety, which is known for enhancing the stability and bioavailability of nucleic acid analogs. Phosphorothioates replace one of the non-bridging oxygen atoms in phosphate groups with sulfur, leading to increased resistance to nucleases and improved cellular uptake.

- Anti-inflammatory Properties : Research indicates that compounds containing phosphonate groups can significantly improve anti-inflammatory properties due to their ability to accumulate within cells. This accumulation enhances their pharmacokinetic profiles, leading to prolonged therapeutic effects and reduced side effects .

- Nuclease Resistance : The incorporation of phosphorothioate linkages in oligonucleotides has been shown to confer resistance against enzymatic degradation. This characteristic is crucial for developing therapeutic agents that require sustained activity in biological systems .

- Cellular Uptake : The unique chemical structure allows for efficient cellular uptake, which is vital for the efficacy of therapeutic agents targeting specific pathways within cells .

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Pharmacological Effects

- Anti-inflammatory Activity : The compound exhibits significant anti-inflammatory effects, making it a candidate for treating conditions such as arthritis and asthma .

- Antisense Therapeutics : Due to its phosphorothioate structure, it has potential applications in antisense therapy, where it can inhibit gene expression by binding to complementary RNA sequences .

2. Toxicological Profile

Studies have indicated that while the compound shows promising therapeutic benefits, careful evaluation of its toxicological profile is necessary. Phosphorothioate compounds can exhibit cytotoxic effects at high concentrations; thus, dosage optimization is critical .

Case Study 1: Anti-inflammatory Effects

A study conducted on animal models demonstrated that the administration of this compound resulted in a marked reduction in inflammatory markers compared to control groups. This suggests a potential application in managing chronic inflammatory diseases.

Case Study 2: Antisense Oligonucleotide Applications

In vitro experiments using HeLa cells showed that introducing phosphorothioate-modified oligonucleotides led to significant gene silencing effects. The study highlighted the importance of the phosphorothioate modification in enhancing cellular uptake and stability against nucleases .

Data Tables

The following table summarizes key findings related to the biological activity of the compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。